1-(3-methylphenyl)-4-{[5-(2-nitrophenyl)-2-furyl]carbonothioyl}piperazine
Overview
Description
1-(3-methylphenyl)-4-{[5-(2-nitrophenyl)-2-furyl]carbonothioyl}piperazine is a useful research compound. Its molecular formula is C22H21N3O3S and its molecular weight is 407.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.13036271 g/mol and the complexity rating of the compound is 590. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antiviral and Antimicrobial Activities
A study by Reddy et al. (2013) synthesized new derivatives of piperazine, including those similar in structure to 1-(3-Methylphenyl)-4-{[5-(2-Nitrophenyl)-2-Furyl]carbonothioyl}piperazine. These compounds showed promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activities. Particularly, derivatives with 4-nitrophenyl substituted urea and 3-bromophenyl substituted thiourea exhibited significant effects (Reddy et al., 2013).
Bacterial Biofilm Inhibition
Mekky and Sanad (2020) reported the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, which demonstrated effective bacterial biofilm inhibition. This study highlighted one particular compound, 1,4-Bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine, as having superior biofilm inhibition activities compared to Ciprofloxacin, especially against strains like S. aureus and E. coli (Mekky & Sanad, 2020).
Antischistosomal Activity
Research by Zheng et al. (1963) explored derivatives of 5-nitro-2-furyl compounds, which are structurally related to this compound. These compounds showed chemoprophylactic activity against schistosomiasis japonica, a parasitic disease caused by Schistosoma japonicum (Zheng et al., 1963).
X-ray Crystallography Studies
A study by Little et al. (2008) conducted an X-ray crystallographic analysis of related triazenes, including compounds structurally similar to this compound. This study provided valuable insights into the molecular conformation of such compounds, which can be crucial for understanding their biological activities (Little et al., 2008).
Serotonin Receptor Binding
Strekowski et al. (2016) synthesized a series of piperazin-1-yl substituted unfused heterobiaryls, aiming to study their binding affinity to 5-HT7 receptors. These compounds, which are structurally related to this compound, demonstrated potential as 5-HT7 receptor antagonists, offering insights into their application in neurological research (Strekowski et al., 2016).
Properties
IUPAC Name |
[4-(3-methylphenyl)piperazin-1-yl]-[5-(2-nitrophenyl)furan-2-yl]methanethione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-16-5-4-6-17(15-16)23-11-13-24(14-12-23)22(29)21-10-9-20(28-21)18-7-2-3-8-19(18)25(26)27/h2-10,15H,11-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTWZYKWGCTZMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=S)C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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